molecular formula C11H10N2O2 B149690 Damirone B CAS No. 138683-67-7

Damirone B

Cat. No.: B149690
CAS No.: 138683-67-7
M. Wt: 202.21 g/mol
InChI Key: JYLGJUYDUWMFOL-UHFFFAOYSA-N
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Description

Damirone B is a pyrroloquinoline alkaloid . It is part of the pyrroloquinoline alkaloids (PQAs) family, which includes damirone A/C, batzelline A/D, makaluvamine O, and makaluvone . These compounds are known for their unique highly-fused structures and various biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of a common precursor, Ts-damirone B, which features a pyrroloiminoquinone core structure . This precursor is synthesized through Bartoli indole synthesis and IBX-mediated oxidation . Late-stage diversification at N-5 and N-9 yields this compound and several other analogs .


Molecular Structure Analysis

This compound has a molecular formula of C11H10N2O2 . Its average mass is 202.209 Da and its monoisotopic mass is 202.074234 Da . The structural and electronic properties of this compound have been investigated through intramolecular interactions, electron affinities (EA), reduction potentials (E°), and complexation of compounds with magnesium and guanidinium cations .


Chemical Reactions Analysis

The chemical reactions of this compound involve complexation with guanidinium and magnesium cations . The EA values are positive in the gas phase and solution, and are evaluated with the increase in the dielectric constant of the solvent . Increase in the EA values and decrease in the E° values are observed after complexation with guanidinium and magnesium cations .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H10N2O2, an average mass of 202.209 Da, and a monoisotopic mass of 202.074234 Da . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

1. Marine Sponge Derivation and Structural Elucidation

Damirone B is a notable compound isolated from marine sponges, such as the Fijian sponge Zyzzya cf. marsailis. It is part of the pyrroloiminoquinone alkaloids and is known for its unique chemical structure. Studies have been conducted to understand its structure and chemical characteristics. For instance, Radisky et al. (1993) identified this compound during their research on novel cytotoxic topoisomerase II-inhibiting pyrroloiminoquinones from Fijian sponges, highlighting its potential in cytotoxicity against human colon tumor cell lines and inhibition of topoisomerase II (Radisky et al., 1993).

2. Potential in Plant Growth Stimulation

Research has explored the use of this compound in agriculture, particularly as a growth stimulator in plants. Anisimov et al. (2014) investigated the effects of this compound and other alkaloids on the growth of seedling roots in various plants like barley, buckwheat, and corn, showing that these compounds can enhance growth depending on the plant species (Anisimov et al., 2014). Klykov et al. (2021) further tested this compound in field conditions, confirming its stimulatory effects on growth and productivity of crops like barley, wheat, and buckwheat (Klykov et al., 2021).

3. UV-Protective Activity

Makarchenko and Utkina (2006) explored the UV-protective activity of this compound and other alkaloids from the marine sponge Zyzzya fuliginosa. They found that compounds like this compound exhibit significant membrane-protective activity against UV radiation, indicating potential applications in photoprotection (Makarchenko & Utkina, 2006).

Future Directions

The future directions for Damirone B research could involve further investigation into its biological activities and potential applications, particularly as a growth inhibitor targeting human pancreatic cancer PANC-1 cells . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

7-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-3-2-6-5-12-10-9(6)7(13)4-8(14)11(10)15/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGJUYDUWMFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CNC3=C2C1=CC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930190
Record name 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138683-67-7
Record name Damirone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138683677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damirone B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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